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Introduction

Captopril is a potent and specific inhibitor of Angiotensin-Converting Enzyme (ACE), a key

regulator of blood pressure, and is widely used in the treatment of hypertension and heart

failure.[1][2] It functions by competitively inhibiting ACE, preventing the conversion of

angiotensin I to the vasoconstrictor angiotensin II.[3][4] To further investigate the molecular

interactions of captopril and to identify potential off-target binding proteins, a captopril bromo
analog can be employed as a chemical probe. This document provides detailed application

notes and protocols for the use of a hypothetical Captopril Bromoacetamide Probe (CBA-

Probe) for activity-based protein profiling (ABPP).

The CBA-Probe is designed with two key features: the captopril scaffold, which directs the

probe to ACE and other potential binding partners, and a reactive bromoacetamide group. This

electrophilic "warhead" can form a stable, covalent bond with nucleophilic amino acid residues

(such as cysteine or histidine) in the active site or nearby regions of target proteins. This

covalent labeling strategy enables the visualization, identification, and quantification of target

engagement.
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In Vitro Target Validation: Covalently label purified ACE to confirm direct binding and assess

labeling efficiency.

Proteome-Wide Off-Target Profiling: Identify potential off-target proteins of captopril in

complex biological samples like cell lysates, which is crucial for understanding potential side

effects and polypharmacology.[5]

Competitive Displacement Assays: Confirm the specificity of probe-target interactions by

competing away the labeling with an excess of the parent drug, captopril.[6][7][8]

Quantitative Data Summary
The following tables represent hypothetical data from experiments using the Captopril

Bromoacetamide Probe (CBA-Probe) to illustrate expected outcomes.

Table 1: In Vitro Activity of Captopril and CBA-Probe against Human ACE

Compound Assay Type Endpoint Value (nM)

Captopril Enzyme Inhibition IC₅₀ 25

CBA-Probe (Alkyne) Covalent Labeling EC₅₀ 250

CBA-Probe

(Fluorescent)
Covalent Labeling EC₅₀ 350

IC₅₀ (Half-maximal inhibitory concentration) measures the potency of reversible inhibition. EC₅₀

(Half-maximal effective concentration) for labeling reflects the concentration of the probe

required to label 50% of the active enzyme.

Table 2: Potential Off-Targets of CBA-Probe Identified in A549 Cell Lysate via Proteomics
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UniProt ID Protein Name
Peptide Sequence
Identified

Fold Change
(Probe vs. Control)

P12830

Angiotensin-

converting enzyme

(ACE)

[K]+QLAEDQVQK+[C] 25.4

P04035 Carbonic anhydrase 2 [R]+VLDALQAIK+[C] 4.2

P00390
Dihydrolipoamide

dehydrogenase
[K]+ITLEEVAAR+[C] 3.1

P08263 Cathepsin B [R]+WLVGSLISL+[C] 2.5

[C*] indicates the covalently modified cysteine residue by the CBA-Probe.
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Mechanism of Captopril Bromoacetamide Probe (CBA-Probe)
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Mechanism of CBA-Probe covalent labeling.
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Proteomic Workflow for Off-Target Identification

Sample Preparation

Affinity Tagging & Enrichment

Mass Spectrometry

Cell Lysate
Preparation

Incubate with
Alkyne-CBA-Probe

CuAAC 'Click' Chemistry
(Biotin-Azide)

Streptavidin Bead
Enrichment

Wash to Remove
Unlabeled Proteins

On-Bead Tryptic
Digestion

LC-MS/MS Analysis

Data Analysis &
Protein ID

Click to download full resolution via product page

Workflow for proteomic profiling with CBA-Probe.
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Competitive Displacement Assay Logic
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Logic of the competitive displacement assay.

Experimental Protocols
Protocol 1: Synthesis of Captopril Bromoacetamide
(Alkyne) Probe
This protocol describes a plausible synthetic route for a CBA-Probe containing a terminal

alkyne for click chemistry.

Materials:

(2S)-1-((S)-3-amino-2-methylpropanoyl)pyrrolidine-2-carboxylic acid (amine-modified

captopril precursor)

Bromoacetic acid N-hydroxysuccinimide ester (NHS-Bromoacetate)
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Propargylamine

N,N'-Dicyclohexylcarbodiimide (DCC)

N,N-Diisopropylethylamine (DIPEA)

Anhydrous Dichloromethane (DCM)

Anhydrous Dimethylformamide (DMF)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Synthesis of Amine-Captopril Precursor: The synthesis starts from a protected L-proline and

involves coupling with a protected 3-amino-2-methylpropanoic acid derivative, followed by

deprotection to yield the free amine precursor. This multi-step synthesis should follow

established peptide coupling procedures.[9]

Bromoacetylation: a. Dissolve the amine-modified captopril precursor (1.0 eq) in anhydrous

DCM. b. Add DIPEA (2.0 eq) to the solution and cool to 0°C. c. In a separate flask, dissolve

Bromoacetic acid NHS ester (1.2 eq) in anhydrous DCM. d. Add the NHS-bromoacetate

solution dropwise to the precursor solution with stirring. e. Allow the reaction to warm to room

temperature and stir for 12 hours. f. Monitor the reaction by TLC or LC-MS. g. Upon

completion, wash the reaction mixture with saturated sodium bicarbonate and then brine. h.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. i. Purify the crude product by silica gel chromatography to yield the

bromoacetylated captopril intermediate.[10][11]

Alkyne Tagging (Conceptual):This step is a simplification. A more robust synthesis would

incorporate the alkyne via a linker before the bromoacetylation step. For conceptual
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purposes, one could envision a further modification where the carboxylic acid of the proline

ring is coupled to propargylamine using standard DCC coupling chemistry. a. Dissolve the

bromoacetylated intermediate (1.0 eq) in anhydrous DMF. b. Add propargylamine (1.5 eq),

DCC (1.2 eq), and a catalytic amount of DMAP. c. Stir at room temperature for 24 hours. d.

Filter the reaction mixture to remove dicyclohexylurea. e. Purify the filtrate by reverse-phase

HPLC to obtain the final Captopril Bromoacetamide (Alkyne) Probe.

Protocol 2: In Vitro Labeling of Purified ACE
This protocol is for labeling purified recombinant human ACE with a fluorescent CBA-Probe.

Materials:

Purified recombinant human ACE (1 mg/mL stock)

Fluorescent CBA-Probe (e.g., with a TAMRA tag, 10 mM stock in DMSO)

Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4

4x Laemmli Sample Buffer

SDS-PAGE gels (e.g., 4-20% gradient)

Fluorescence gel scanner (e.g., Typhoon or ChemiDoc MP)[2]

Procedure:

Prepare Protein Solution: Dilute the ACE stock to a final concentration of 1 µM in pre-

warmed Assay Buffer.

Probe Labeling: a. In a microcentrifuge tube, add 49 µL of the 1 µM ACE solution. b. Add 1

µL of the 10 mM fluorescent CBA-Probe stock (final concentration 200 µM) or DMSO as a

negative control. c. Incubate at 37°C for 30 minutes.

Quench Reaction: Add 17 µL of 4x Laemmli Sample Buffer to the reaction. Do not boil the

sample, as this can quench the fluorescence of some dyes. Heat at 70°C for 5-10 minutes.

[12]
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SDS-PAGE: a. Load 20 µL of each sample onto the SDS-PAGE gel. b. Run the gel according

to the manufacturer's instructions until the dye front reaches the bottom.

In-Gel Fluorescence Scanning: a. Carefully remove the gel from the cassette and wash

briefly with deionized water. b. Place the gel on the imaging surface of the fluorescence

scanner. c. Scan the gel using the appropriate excitation and emission wavelengths for the

fluorophore (e.g., TAMRA: Ex 557 nm, Em 583 nm).[4][13] d. A fluorescent band at the

molecular weight of ACE (~150-180 kDa, depending on glycosylation) should be visible in

the probe-treated lane but not in the DMSO control.

Protocol 3: Proteomic Profiling of CBA-Probe Targets in
Cell Lysate
This protocol outlines the use of the alkyne-tagged CBA-Probe to identify targets in a complex

proteome.

Materials:

A549 cells (or other relevant cell line)

Lysis Buffer: PBS with 0.1% Triton X-100 and protease inhibitors (use non-denaturing

conditions)[8]

Alkyne-CBA-Probe (10 mM stock in DMSO)

Captopril (100 mM stock in DMSO for competitive assay)

Click Chemistry Reagents: Azide-PEG3-Biotin, Tris(2-carboxyethyl)phosphine (TCEP),

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).

Streptavidin agarose beads

Mass spectrometry-grade trypsin

Procedure:
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Cell Lysate Preparation: a. Harvest cells and wash twice with cold PBS. b. Resuspend the

cell pellet in Lysis Buffer and lyse by sonication on ice. c. Centrifuge at 14,000 x g for 15

minutes at 4°C to pellet cell debris. d. Collect the supernatant (proteome) and determine

protein concentration (e.g., via BCA assay). Adjust concentration to 2 mg/mL.

Probe Labeling: a. For the labeling sample, add alkyne-CBA-Probe to 1 mL of lysate to a

final concentration of 10 µM. b. For the competitive control, pre-incubate 1 mL of lysate with

100 µM captopril for 30 minutes at 37°C, then add 10 µM alkyne-CBA-Probe. c. Incubate all

samples for 1 hour at 37°C.

Click Chemistry: a. To each sample, add the click-mix components sequentially: Azide-

PEG3-Biotin (100 µM final), TCEP (1 mM final), TBTA (100 µM final), and CuSO₄ (1 mM

final). b. Vortex and incubate for 1 hour at room temperature.

Enrichment of Labeled Proteins: a. Add 50 µL of pre-washed streptavidin agarose bead

slurry to each sample. b. Incubate for 2 hours at 4°C with gentle rotation. c. Pellet the beads

by centrifugation (1500 x g, 2 min) and discard the supernatant. d. Wash the beads

extensively: 2x with 0.5% SDS in PBS, 2x with 6M Urea, and 3x with 50 mM Ammonium

Bicarbonate.

Sample Preparation for Mass Spectrometry: a. Resuspend the beads in 100 µL of 50 mM

Ammonium Bicarbonate. b. Reduce disulfide bonds with DTT (10 mM, 30 min at 56°C). c.

Alkylate with iodoacetamide (20 mM, 30 min at RT in the dark). d. Add trypsin (1 µg) and

digest overnight at 37°C. e. Elute the peptides from the beads, desalt using a C18 StageTip,

and analyze by LC-MS/MS.[3][14][15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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